Sodium pyruvate-1-13C

Descripción

Significance of Metabolic Flux Analysis in Biological Systems

Metabolic flux analysis (MFA) is a cornerstone of systems biology, providing a quantitative framework for determining the rates (fluxes) of metabolic reactions within a living organism. wikipedia.orgnovelgenetech.comrsc.org Unlike methods that only measure the concentrations of metabolites, which offer a static snapshot, MFA provides a dynamic understanding of how cells produce and consume key molecules. wikipedia.orgbitesizebio.com This is crucial for identifying metabolic bottlenecks, understanding how genetic or environmental changes affect cellular function, and for guiding metabolic engineering efforts to optimize the production of biofuels and other biochemicals. wikipedia.org By quantifying the flow of atoms through metabolic networks, MFA elucidates the central metabolism of the cell and helps to understand cellular physiology under specific conditions. wikipedia.orgnovelgenetech.com

Fundamental Role of Stable Isotope Tracers in Elucidating Metabolic Pathways

Stable isotope tracers are non-radioactive atoms that contain an extra neutron, making them slightly heavier than their more common counterparts. creative-proteomics.com In metabolic research, common stable isotopes include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). mdpi.com These labeled atoms are incorporated into metabolic substrates, such as glucose or amino acids, which are then introduced into cells, tissues, or whole organisms. bitesizebio.comspringernature.com As these labeled substrates are metabolized, the isotope is incorporated into downstream products. nih.gov Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect and quantify the labeled metabolites, allowing researchers to trace the flow of atoms through specific biochemical reactions. novelgenetech.combitesizebio.com This provides invaluable qualitative and quantitative information about the origin of metabolites and the relative rates of their production, offering unparalleled insights into the metabolic wiring of cells. springernature.comnih.gov

Specific Context of Sodium pyruvate-1-13C as a Metabolic Tracer

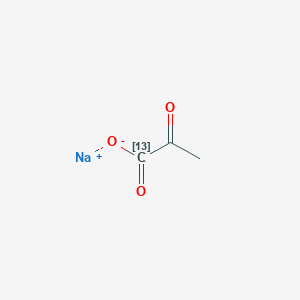

Sodium pyruvate-1-¹³C is a specialized stable isotope tracer where the carbon atom at the C1 position of the pyruvate (B1213749) molecule is replaced with a ¹³C isotope. Pyruvate is a critical metabolic hub, standing at the crossroads of glycolysis and the tricarboxylic acid (TCA) cycle, two of the most fundamental energy-producing pathways in the cell. nih.gov By labeling the C1 carbon, researchers can specifically track the fate of this atom as pyruvate is metabolized.

One of the most powerful applications of Sodium pyruvate-1-¹³C is in hyperpolarized magnetic resonance imaging (MRI). nih.govarxiv.orgnih.gov Hyperpolarization dramatically increases the magnetic resonance signal of the ¹³C nucleus by over 10,000-fold, enabling real-time, non-invasive imaging of metabolic processes in vivo. nih.govaau.dk When hyperpolarized [1-¹³C]pyruvate is injected, its conversion to other key metabolites, such as [1-¹³C]lactate, [1-¹³C]alanine, and ¹³CO₂ (which rapidly equilibrates with H¹³CO₃⁻), can be monitored with high temporal and spatial resolution. pnas.orgresearchgate.net This provides a direct window into the activity of key enzymes like lactate (B86563) dehydrogenase (LDH) and pyruvate dehydrogenase (PDH), offering insights into the metabolic state of tissues in both healthy and diseased states. pnas.orgnih.gov

Research Findings with this compound

The application of Sodium pyruvate-1-¹³C, particularly in its hyperpolarized form, has yielded significant findings across various fields of biomedical research.

Cancer Metabolism

A hallmark of many cancer cells is a shift in metabolism known as the Warburg effect, characterized by increased glycolysis and lactate production even in the presence of oxygen. mdpi.com Hyperpolarized [1-¹³C]pyruvate MRI has proven to be a valuable tool for non-invasively assessing this metabolic reprogramming.

Tumor Detection and Grading: Studies have shown that the rate of conversion of hyperpolarized [1-¹³C]pyruvate to [1-¹³C]lactate is often elevated in tumors compared to normal tissue. frontiersin.orgmdpi.com This elevated lactate labeling has been observed in various cancers, including prostate cancer, glioblastoma, and breast cancer, and can correlate with tumor aggressiveness. mdpi.comfrontiersin.orgrsna.org For instance, in prostate cancer, higher lactate-to-pyruvate ratios have been associated with higher-grade tumors. rsna.org

Treatment Response Monitoring: The metabolic changes induced by cancer therapies can be detected using hyperpolarized [1-¹³C]pyruvate MRI much earlier than changes in tumor size. mdpi.com A decrease in the pyruvate-to-lactate conversion rate can indicate a positive response to treatment. nih.gov This has been demonstrated in preclinical models and early clinical studies for various therapies. mdpi.comnih.gov

Metabolic Flux in Cancer Cells using Hyperpolarized [1-¹³C]pyruvate

| Cancer Type | Key Finding | Observed Metabolic Change | Reference |

|---|---|---|---|

| Glioblastoma | Differentiation between tumor and normal brain tissue. | Elevated lactate-to-pyruvate ratio in tumor. | mdpi.com |

| Prostate Cancer | Detection of real-time glycolytic metabolism in metastases. | Changes in quantitative kPL values following treatment. | nih.gov |

| Breast Cancer | Conversion rates depend on malignancy and nutrient environment. | Higher kpl-values in less malignant MCF-7 cells compared to more malignant MDA-MB-231 cells. | mdpi.com |

| Hepatocellular Carcinoma | Metabolic heterogeneity can be characterized. | Greater lactate-to-pyruvate ratio in N1S1 tumors compared to normal liver. | rsna.org |

Cardiac Metabolism

The heart is a highly metabolic organ that relies on a constant supply of energy. Hyperpolarized [1-¹³C]pyruvate MRI offers a unique way to assess cardiac metabolism in real-time.

Ischemic Heart Disease: In the setting of a heart attack (myocardial infarction), the lack of oxygen forces cardiac cells to switch to anaerobic glycolysis, leading to increased lactate production. Hyperpolarized [1-¹³C]pyruvate can detect these metabolic shifts, potentially helping to identify viable heart muscle that could benefit from reperfusion therapy. nih.gov Studies in animal models have shown an increased pyruvate-to-lactate conversion in ischemic regions. nih.gov

Heart Failure: Changes in myocardial metabolism are also a feature of heart failure. Hyperpolarized [1-¹³C]pyruvate CMR (Cardiovascular Magnetic Resonance) has been used to identify metabolic phenotypes in patients with heart failure, with alterations in the lactate and bicarbonate signals correlating with the severity of the disease. aau.dk

Cardiac Metabolism Studies with Hyperpolarized [1-¹³C]pyruvate

| Condition | Key Finding | Observed Metabolic Change | Reference |

|---|---|---|---|

| Ischemic Stroke (Porcine Model) | Increased pyruvate-to-lactate exchange in ischemic regions. | kPL was 52% larger in penumbra and 85% larger in the infarct compared to the contralateral hemisphere. | nih.gov |

| Heart Failure | Metabolic phenotyping of patients. | Increased lactate/TC and reduced bicarbonate/TC in patients with LVEF < 30%. | aau.dk |

| Perfused Rat Heart | Direct measure of flux through pyruvate dehydrogenase. | Suppression of ¹³CO₂ and H¹³CO₃⁻ production with the addition of octanoate. | pnas.org |

Neurometabolism

The brain has a high metabolic rate, and alterations in brain metabolism are associated with various neurological disorders.

Brain Tumors: Similar to other cancers, brain tumors often exhibit altered metabolism. Hyperpolarized [1-¹³C]pyruvate MRI can differentiate tumor tissue from normal brain parenchyma based on the increased lactate production in tumors. rsna.orgresearchgate.net

Traumatic Brain Injury (TBI): Following a traumatic brain injury, there are rapid shifts in brain metabolism. Studies in animal models have shown that hyperpolarized [1-¹³C]pyruvate can detect these changes, such as a reduction in the conversion of pyruvate to bicarbonate, reflecting altered mitochondrial function. researchgate.net

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;2-oxo(113C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEPDZWVDSPTHF-FJUFCODESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635577 | |

| Record name | Sodium 2-oxo(1-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87976-71-4 | |

| Record name | Sodium 2-oxo(1-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Frameworks Utilizing Sodium Pyruvate 1 13c

13C-Metabolic Flux Analysis (13C-MFA) with Sodium pyruvate-1-13C

13C-Metabolic Flux Analysis (13C-MFA) is a technique used to quantify the rates of metabolic reactions, or fluxes, within a cell. creative-proteomics.com When this compound is introduced into a biological system, the ¹³C label is transferred to other molecules as pyruvate (B1213749) is metabolized. By tracking the distribution of this label, scientists can deduce the activity of different metabolic pathways. embopress.org This provides a detailed picture of cellular metabolism. creative-proteomics.com

Carbon Labeling Experiments (CLEs) using [1-¹³C]pyruvate are carefully designed to obtain accurate flux measurements. A typical experiment involves introducing [1-¹³C]pyruvate to cells or tissues and allowing them to metabolize it. The design of these experiments is crucial for obtaining reliable data. isotope.com

Key considerations in the experimental design include:

Tracer selection : [1-¹³C]pyruvate is chosen to trace the fate of the carboxyl carbon of pyruvate.

Labeling strategy : The experiment can be designed to reach an isotopic steady state, where the distribution of the ¹³C label in metabolites becomes constant over time. nih.gov

Analytical methods : The choice of analytical techniques to measure the ¹³C labeling in various metabolites is a critical part of the experimental design. frontiersin.org

The information gained from [1-¹³C]pyruvate is particularly useful for studying the activity of pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC). The PDH reaction removes the ¹³C label from [1-¹³C]pyruvate as ¹³CO₂, while the PC reaction incorporates the label into the tricarboxylic acid (TCA) cycle. nih.govcam.ac.uk

Table 1: Key Parameters in the Design of Carbon Labeling Experiments with [1-¹³C]Pyruvate

| Parameter | Description | Importance |

|---|---|---|

| Biological System | The cells, tissue, or organism under investigation. | The metabolic network and expected fluxes vary between different biological systems. |

| Tracer | The ¹³C-labeled substrate, in this case, [1-¹³C]pyruvate. | The position of the ¹³C label determines which pathways can be effectively traced. |

| Labeling Duration | The time the biological system is exposed to the labeled substrate. | Sufficient time is needed to achieve significant labeling of downstream metabolites. |

| Metabolic State | Whether the system is in a steady or dynamic state. | Steady-state MFA assumes constant fluxes, simplifying the analysis. |

| Analytical Platform | The techniques used to measure isotopic labeling (e.g., NMR, MS). | The choice of platform affects the type and precision of the data obtained. |

After a carbon labeling experiment, the distribution of the ¹³C isotope in various metabolites needs to be measured. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for analyzing the positional distribution of ¹³C atoms within a molecule, known as isotopomer analysis. nih.gov It can distinguish between molecules that have the ¹³C label at different positions. nih.gov For example, ¹³C-NMR can be used to analyze the labeling patterns in glutamate, a metabolite that is in close exchange with the TCA cycle intermediate α-ketoglutarate. This provides insights into the relative activities of different metabolic pathways. nih.gov While NMR provides detailed positional information, it is generally less sensitive than mass spectrometry. mdpi.comportlandpress.com

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions. nih.gov It is widely used in metabolomics to identify and quantify a large number of metabolites simultaneously. acs.org In ¹³C-MFA, MS is used to determine the mass isotopomer distribution of metabolites, which reflects the number of ¹³C atoms in each molecule. youtube.com Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for this purpose. researchgate.net MS provides high-throughput analysis of isotopic enrichment in a wide range of metabolites. acs.org

Table 2: Comparison of NMR and MS for Isotopic Enrichment Measurement

| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |

|---|---|---|

| Principle | Measures the magnetic properties of atomic nuclei. | Measures the mass-to-charge ratio of ions. |

| Information Provided | Positional isotopomer distribution. nih.govnih.gov | Mass isotopomer distribution. youtube.com |

| Sensitivity | Generally lower. mdpi.comportlandpress.com | High. nih.gov |

| Sample Requirement | Typically larger sample amounts are needed. | Smaller sample amounts are sufficient. |

| Throughput | Lower. | High. |

The data on isotopic labeling obtained from NMR or MS is used in computational models to estimate the metabolic fluxes. nih.gov This involves creating a mathematical representation of the cell's metabolic network and finding the set of fluxes that best explains the experimental data. nih.gov

A crucial first step in computational modeling is the reconstruction of a comprehensive metabolic network. nih.gov This network model includes all the relevant biochemical reactions and their stoichiometry. nih.gov The accuracy of this network is essential for obtaining reliable flux estimates. The reconstructed network is then validated using experimental data, including the isotopic labeling patterns from [1-¹³C]pyruvate experiments. nih.gov This iterative process of model refinement and validation leads to a robust representation of cellular metabolism that can be used to calculate metabolic fluxes. embopress.org

Computational Modeling and Simulation for [1-13C]Pyruvate Flux Estimation

Advanced Algorithms for Flux Estimation and Statistical Assessment

The analysis of data from this compound labeling experiments relies on sophisticated computational frameworks to translate raw isotopic labeling patterns into meaningful metabolic fluxes. Traditional methods involving the manual construction of isotopomer balances are computationally intensive and prone to error, especially for large-scale metabolic networks. nih.gov To address this, advanced algorithms have been developed to automate and streamline flux estimation.

A significant innovation in this field is the Elementary Metabolite Unit (EMU) framework . nih.gov This method provides a highly efficient decomposition algorithm that identifies the minimal amount of information required to simulate isotopic labeling within a complex reaction network. nih.govaiche.org The EMU framework reduces the number of system variables by breaking down metabolites into the smallest possible units that are conserved in metabolic reactions. nih.gov This approach significantly decreases the computational load, reducing the number of equations to be solved by an order of magnitude compared to traditional isotopomer or cumomer methods. nih.gov For instance, a typical 13C-labeling system might involve hundreds of EMUs versus thousands of isotopomers. nih.gov This efficiency is particularly advantageous for analyzing data from multiple isotopic tracers. nih.govaiche.org The EMU concept has also been extended to develop rational design principles for selecting the optimal isotopic tracers to maximize the information content of experiments. nih.gov

Building upon these foundational concepts, software packages like Isotopomer Network Compartmental Analysis (INCA) provide a comprehensive platform for performing ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govresearchgate.netscispace.com INCA is a MATLAB-based tool that can perform both steady-state and isotopically non-stationary metabolic flux analysis (INST-MFA). nih.govresearchgate.netscispace.com It automates the generation of balance equations for networks of arbitrary complexity using mass balances and EMU balances. researchgate.net A key feature of INCA is its ability to regress data from multiple parallel labeling experiments simultaneously to generate a single, robust flux map. nih.gov The software uses a least-squares regression approach to find the best fit between experimentally measured isotope labeling patterns and those simulated by the metabolic model. researchgate.net

Statistical assessment is crucial for evaluating the reliability of the estimated fluxes. INCA and similar tools perform rigorous statistical analyses, including the calculation of confidence intervals for the estimated flux values. This is often achieved using parameter continuation or Monte Carlo methods to assess the range of fluxes that are statistically consistent with the experimental data. nih.gov This process helps to determine the precision of the flux estimates and to identify which fluxes are well-determined by the data and which are not.

Machine Learning and Constraint-Based Approaches in 13C Fluxomics

While powerful, traditional ¹³C-MFA approaches can be computationally slow and may yield unstable solutions depending on the initial guess for the optimization algorithm. nih.govfigshare.comosti.gov To overcome these limitations, machine learning (ML) and constraint-based modeling have been integrated into fluxomics workflows.

Machine learning-based frameworks have been developed to dramatically accelerate flux estimation. nih.govfigshare.comosti.gov In this approach, a large dataset is first generated by sampling the solution space of a metabolic model. nih.govfigshare.com This dataset contains thousands of simulated flux distributions and their corresponding metabolite labeling patterns. nih.gov Machine learning models, such as neural networks or random forests, are then trained on this dataset to learn the complex relationship between labeling patterns (features) and metabolic flux ratios (targets). nih.govfigshare.comosti.gov Once trained, these models can predict flux ratios from new experimental labeling data almost instantaneously. acs.org These predicted ratios, combined with measured external fluxes, can then be used to calculate the global flux distribution. nih.govfigshare.com This ML-enabled fluxomics represents a reliable, high-throughput method for metabolic phenotyping. nih.govosti.gov

Constraint-based approaches , particularly when combined with genome-scale metabolic models (GEMs), provide a systems-level context for interpreting ¹³C labeling data. plos.orgnih.gov Traditional methods like Flux Balance Analysis (FBA) rely on optimizing a biological objective function (e.g., maximizing biomass) to predict flux distributions, an assumption that may not always hold true. plos.orgnih.gov Incorporating data from ¹³C labeling experiments provides direct, strong constraints on the actual metabolic activity, eliminating the need for such assumptions. plos.orgnih.gov A method known as 2S-¹³C MFA integrates these approaches by using the ¹³C data to constrain fluxes in a core metabolic model, and then using these constrained core fluxes to inform a genome-scale model. plos.orgnih.gov This provides a comprehensive picture of both central and peripheral metabolism. plos.org The ¹³C data can constrain fluxes far more effectively than extracellular flux measurements alone, reducing the feasible solution space by 8- to 50-fold for pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov

Hyperpolarized [1-13C]Pyruvate Magnetic Resonance Techniques

Hyperpolarization techniques are a class of methods that can increase the nuclear spin polarization of a substance by several orders of magnitude over the thermal equilibrium level. This massive signal enhancement enables real-time metabolic imaging using Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS).

Principles of Dynamic Nuclear Polarization (DNP) for Pyruvate Hyperpolarization

Dynamic Nuclear Polarization (DNP) is the most established method for hyperpolarizing [1-¹³C]pyruvate for clinical and preclinical studies. nih.govucsf.edu The DNP process dramatically increases the signal-to-noise ratio in the ¹³C MR experiment by 10,000- to 100,000-fold, making it possible to image the distribution and metabolic conversion of pyruvate in vivo. frontiersin.org

The core principle of DNP involves transferring the high polarization of electron spins to the nuclear spins of the ¹³C atoms in pyruvate. This is achieved by:

Sample Preparation : A frozen sample of [1-¹³C]pyruvic acid is mixed with a stable free radical, which provides a source of highly polarized unpaired electrons. ucsf.edu

Polarization : The sample is cooled to very low temperatures (around 1 Kelvin) and placed in a strong magnetic field. frontiersin.org

Microwave Irradiation : The sample is irradiated with microwaves at a frequency close to the electron paramagnetic resonance (EPR) frequency of the free radical. frontiersin.org This irradiation drives the transfer of spin polarization from the electrons to the ¹³C nuclei.

Dissolution : Once a high level of ¹³C polarization is achieved, the solid sample is rapidly dissolved with a superheated aqueous medium to create an injectable, biocompatible solution. ucsf.edu This dissolution process must be extremely fast to minimize the loss of the hyperpolarized state, which decays over a timescale of tens of seconds to minutes. ucsf.edu

The resulting hyperpolarized Sodium pyruvate-1-¹³C solution can then be administered intravenously to probe metabolic pathways in real time. nih.gov

Signal Amplification by Reversible Exchange (SABRE) for Pyruvate Hyperpolarization

Signal Amplification by Reversible Exchange (SABRE) is an alternative hyperpolarization technique that is gaining significant attention due to its potential for being faster, less complex, and more cost-effective than DNP. nih.govnih.govacs.org SABRE operates in solution at low magnetic fields and does not require cryogenic temperatures or high-field magnets. nih.govrsc.org

The SABRE process relies on the catalytic transfer of spin order from parahydrogen (a spin isomer of molecular hydrogen, H₂) to the ¹³C nucleus of pyruvate. nih.govrsc.org The key components are:

Parahydrogen (pH₂) : The source of nuclear spin order.

A Polarization Transfer Catalyst : Typically an iridium-based metal complex. nih.govnih.gov

The Substrate : [1-¹³C]pyruvate.

During the process, both parahydrogen and pyruvate temporarily and reversibly bind to the iridium catalyst. nih.govrsc.org In this transiently formed complex, the spin order from the parahydrogen protons is efficiently transferred to the ¹³C nucleus of pyruvate through a network of spin-spin couplings. nih.gov The hyperpolarized pyruvate then dissociates from the complex, ready for use, while the catalyst is free to engage in further polarization cycles. rsc.org

A specific implementation of this technique, known as SABRE in Shield Enables Alignment Transfer to Heteronuclei (SABRE-SHEATH) , uses an ultralow magnetic field environment (within a mu-metal shield) to optimize the spin order transfer to heteronuclei like ¹³C. acs.orgmpg.de Recent advancements, such as temperature cycling methods, have enabled SABRE-SHEATH to achieve polarization levels greater than 10% for [1-¹³C]pyruvate, which is sufficient for in vivo imaging experiments. acs.org

| Hyperpolarization Technique | Key Features | Typical Polarization Level ([1-¹³C]pyruvate) |

| Dynamic Nuclear Polarization (DNP) | Requires cryogenic temperatures, high magnetic fields, and a rapid dissolution process. ucsf.edufrontiersin.org | ~15-60% acs.org |

| Signal Amplification by Reversible Exchange (SABRE) | Operates in solution at low magnetic fields and near room temperature; uses parahydrogen and a catalyst. nih.govrsc.org | ~1-11% nih.govacs.org |

In Vivo Metabolic Imaging and Spectroscopy with Hyperpolarized [1-¹³C]Pyruvate

The profound signal enhancement from hyperpolarization allows for the real-time tracking of [1-¹³C]pyruvate and its metabolic products in living organisms. Following intravenous injection, the ¹³C-labeled pyruvate is taken up by cells and converted into various downstream metabolites, providing a dynamic snapshot of cellular metabolism. nih.govfrontiersin.org

Using specialized rapid MRI and MRS sequences, the signals from hyperpolarized [1-¹³C]pyruvate and its metabolic products can be detected and distinguished based on their unique chemical shifts. The primary metabolic fates of pyruvate that are readily observed are its conversion to [1-¹³C]lactate, [1-¹³C]alanine, and [¹³C]bicarbonate. ucsf.edu

[1-¹³C]Lactate : The conversion of pyruvate to lactate (B86563) is catalyzed by the enzyme lactate dehydrogenase (LDH). Elevated lactate production, even in the presence of oxygen (the Warburg effect), is a hallmark of many cancers. nih.govfrontiersin.org Hyperpolarized ¹³C MRI can map this conversion, providing a biomarker for tumor aggressiveness and response to therapy. nih.govfrontiersin.orgnih.gov

[1-¹³C]Alanine : The conversion of pyruvate to alanine (B10760859) is catalyzed by alanine transaminase (ALT). This pathway is particularly active in the liver and skeletal muscle. ucsf.edu

[¹³C]Bicarbonate : Pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex, releasing the ¹³C label as ¹³CO₂. This ¹³CO₂ rapidly equilibrates with [¹³C]bicarbonate via the action of carbonic anhydrase. nih.gov The bicarbonate signal is therefore an indicator of mitochondrial oxidative metabolism through the PDH pathway and the TCA cycle. nih.gov

Dynamic spectroscopic acquisitions can track the signal intensity of each metabolite over time, typically with a temporal resolution of a few seconds. ucsf.edu This allows for the calculation of metabolic conversion rates (e.g., the pyruvate-to-lactate conversion rate, kPL), which serve as quantitative imaging biomarkers. nih.gov These techniques have been applied across a range of clinical and preclinical settings, from oncology to cardiovascular and kidney disease. nih.govmdpi.comresearchgate.net

| Metabolite | Enzyme | Metabolic Pathway Indicated | Key Research Findings |

| [1-¹³C]Lactate | Lactate Dehydrogenase (LDH) | Glycolysis / Warburg Effect | Increased lactate signal observed in prostate, brain, and pancreatic tumors compared to normal tissue. nih.govfrontiersin.orgfrontiersin.org Signal decreases in response to effective therapy. nih.gov |

| [1-¹³C]Alanine | Alanine Transaminase (ALT) | Amino Acid Metabolism | Primarily observed in skeletal muscle and liver. ucsf.edu The alanine/lactate ratio has been investigated as a biomarker in pancreatic cancer progression. frontiersin.org |

| [¹³C]Bicarbonate | Pyruvate Dehydrogenase (PDH) / Carbonic Anhydrase | Mitochondrial Oxidative Metabolism (TCA Cycle) | Signal reflects PDH flux and is a marker of aerobic respiration. nih.gov Reduced bicarbonate signal can indicate a shift away from oxidative metabolism, as seen in ischemia. nih.gov |

Kinetic Modeling of Enzyme-Catalyzed Reactions In Vivo

The use of this compound, particularly in its hyperpolarized state, facilitates the real-time, non-invasive investigation of in vivo enzyme kinetics. This methodology allows for the quantitative assessment of metabolic fluxes, providing critical insights into cellular metabolism under various physiological and pathological conditions.

A primary application is the monitoring of the conversion of pyruvate to downstream metabolites, most notably lactate and alanine, catalyzed by lactate dehydrogenase (LDH) and alanine aminotransferase (ALT), respectively. Due to the supra-physiological concentrations of pyruvate administered in these studies, the enzymatic reactions exhibit saturation effects. Consequently, simple first-order kinetic models or metabolite ratios are often insufficient for accurate quantification.

Instead, the in vivo conversion of [1-13C]pyruvate to its products is more accurately described by saturatable kinetics, which can be modeled using a Michaelis-Menten-like formulation. This approach yields estimates of the apparent maximal reaction velocity (Vmax) and the apparent Michaelis constant (KM). It is important to recognize that these apparent in vivo parameters are conceptually distinct from classical enzyme kinetics measured in vitro; they represent a composite of multiple biological processes, including organ perfusion, substrate transport across cell membranes, and intrinsic enzyme activity.

Detailed Research Findings

| Kinetic Parameter | Value | Interpretation |

|---|---|---|

| Apparent KM | 2.14 ± 0.03 mM | Consistent with pyruvate transport kinetics of Monocarboxylate Transporter 1 (MCT1). |

| Apparent Vmax | 27.6 ± 1.1 fmol·min−1·cell−1 | Reflects the maximal transport and conversion rate under the experimental conditions. |

In vivo studies in animal models have further validated the Michaelis-Menten approach. Experiments in rats demonstrated clear enzyme saturation effects. As the injected dose of hyperpolarized [1-13C]pyruvate was increased, the ratio of the resulting lactate to pyruvate signals decreased, confirming that the enzymatic conversion does not scale linearly with substrate concentration. This finding underscores the necessity of using saturatable kinetic models to avoid misinterpretation of metabolic activity.

| Injected Pyruvate Dose | Observed Lactate/Pyruvate Ratio at Pyruvate Peak |

|---|---|

| 2 mL | 0.085 |

| 3 mL | 0.076 |

| 4 mL | 0.043 |

Furthermore, this technique is sensitive enough to detect physiological perturbations in metabolic pathways. In studies of rat hearts, hyperpolarized [1-13C]pyruvate was used to assess the flux through the pyruvate dehydrogenase (PDH) complex by measuring the production of H¹³CO₃⁻ (bicarbonate). A significant decrease in bicarbonate production was observed in fasted rats compared to fed controls, demonstrating that hyperpolarized ¹³C magnetic resonance can monitor in vivo changes in PDH flux. This highlights the power of kinetic modeling to non-invasively assess the activity of specific enzymatic pathways in response to physiological changes.

Elucidation of Central Carbon Metabolism Via Sodium Pyruvate 1 13c Tracing

Glycolytic and Gluconeogenic Fluxes

Sodium pyruvate-1-13C is a powerful tool for assessing the balance between glycolysis and oxidative phosphorylation. The conversion of hyperpolarized [1-13C]pyruvate to [1-13C]lactate, catalyzed by lactate (B86563) dehydrogenase (LDH), serves as a key indicator of glycolytic activity. researchgate.netnih.gov This metabolic flux is particularly significant in cancer research, where tumors often exhibit increased conversion of pyruvate (B1213749) to lactate even in the presence of oxygen, a phenomenon known as the Warburg effect. nih.gov

For instance, in studies of brain tumors, an increase in [1-13C]lactate and a decrease in [13C]bicarbonate derived from hyperpolarized [1-13C]pyruvate has been observed, indicating a metabolic shift towards anaerobic glycolysis. researchgate.net The rate of conversion of pyruvate to lactate can be influenced by the intracellular concentrations of NADH, with lower NADH levels potentially reducing the conversion rate. mdpi.com

Conversely, in the liver, this compound can be used to probe gluconeogenic fluxes. The carboxylation of pyruvate to oxaloacetate by pyruvate carboxylase is a critical anaplerotic and gluconeogenic reaction. nih.govnih.gov While the direct product, [1-13C]oxaloacetate, does not directly lead to labeled glucose from the 13C-1 position, its subsequent metabolism can be traced. For example, in fasted rats where gluconeogenesis is active, flux through pyruvate carboxylase is dominant. nih.gov

| Metabolic Condition | Observed Change in [1-13C]Lactate from [1-13C]Pyruvate | Inferred Pathway Activity |

|---|---|---|

| Brain Tumor | Increased | Increased Glycolytic Flux |

| Type 2 Diabetes (Brain, Agmatine-treated) | Increased | Influenced NADH/NAD+ redox state |

| Breast Cancer Cells (MCF-7 vs. MDA-MB-231) | Higher in less malignant MCF-7 | Dependent on metabolic program and nutrient state |

Tricarboxylic Acid (TCA) Cycle Intermediary Metabolism

Directly tracing the intermediary metabolism of the Tricarboxylic Acid (TCA) cycle with this compound is challenging. This is because the entry of the 13C label into the cycle via pyruvate dehydrogenase (PDH) results in its immediate loss as 13CO2. medrxiv.org This 13CO2 can then equilibrate to form [13C]bicarbonate. medrxiv.orgresearchgate.net Therefore, while the production of [13C]bicarbonate indicates flux into the TCA cycle through PDH, it does not allow for the tracking of the label through subsequent steps of the cycle. medrxiv.org

Despite this limitation, some insights into TCA cycle activity can be gleaned. For instance, the rate of [13C]bicarbonate production provides a measure of pyruvate's entry into the cycle. Furthermore, under certain conditions, the 13C label from [1-13C]pyruvate can enter the TCA cycle via pyruvate carboxylase to form [1-13C]oxaloacetate. pnas.org Through exchange with the symmetrical molecule fumarate, this can lead to the formation of [4-13C]oxaloacetate. researchgate.net The subsequent metabolism of these labeled oxaloacetate molecules can result in labeled downstream intermediates such as [4-13C]malate and [4-13C]aspartate, providing indirect evidence of TCA cycle activity. elsevierpure.com

It is important to note that for a more direct and comprehensive analysis of TCA cycle fluxes, other tracers such as [2-13C]pyruvate are more suitable, as the 13C label is retained within the cycle's intermediates. medrxiv.org

Pyruvate Dehydrogenase and Carboxylase Fluxes

This compound is an excellent substrate for distinctly measuring the fluxes through pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC), two key enzymes at the crossroads of major metabolic pathways. nih.govnih.gov

The flux through PDH, which catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, is directly measured by the production of 13CO2, which is detected as [13C]bicarbonate. elsevierpure.comox.ac.uk This has been demonstrated in various tissues, including the heart and liver. nih.govpnas.org For example, in the healthy, well-fed rat liver, the appearance of hyperpolarized [13C]bicarbonate almost exclusively reflects the decarboxylation of [1-13C]pyruvate via PDH. nih.gov Studies have shown that PDH flux is sensitive to physiological conditions; for instance, a 74% decrease in [13C]bicarbonate production was observed in fasted rats compared to fed controls, indicating reduced PDH activity. ox.ac.uk

The flux through PC, which carboxylates pyruvate to form oxaloacetate, is a primary anaplerotic pathway. nih.gov The activity of PC can be assessed by the detection of metabolites downstream of oxaloacetate, such as [1-13C]aspartate, [1-13C]malate, and [4-13C]malate. nih.govelsevierpure.com The ratio of products from the PDH and PC pathways can provide insights into the metabolic state of the tissue. For instance, in fasted rat liver, the flux through PC dominates over PDH flux. nih.gov The ratio of [1-13C]aspartate to [13C]bicarbonate can reflect the relative activities of PC and PDH. nih.gov

| Enzyme | [1-13C]Pyruvate-Derived Product | Indication | Example Finding |

|---|---|---|---|

| Pyruvate Dehydrogenase (PDH) | [13C]Bicarbonate | Direct measure of PDH flux | PDH flux is dominant in the fed liver. nih.gov |

| Pyruvate Carboxylase (PC) | [1-13C]Aspartate, [1-13C]Malate | Measure of PC flux (anaplerosis) | PC flux is dominant in the fasted liver. nih.gov |

Anaplerotic and Cataplerotic Pathway Activities

Anaplerosis, the replenishment of TCA cycle intermediates, and cataplerosis, the removal of these intermediates for biosynthesis, are crucial for maintaining metabolic homeostasis. wikipedia.org this compound tracing provides a valuable method for assessing the activities of these pathways.

Pyruvate carboxylase (PC) is a major anaplerotic enzyme, and its activity can be monitored by tracing the fate of [1-13C]pyruvate. nih.gov The appearance of asymmetrically enriched malate and aspartate from [1-13C]pyruvate is indicative of high rates of anaplerotic PC activity. elsevierpure.com For example, isotopomer analysis of liver glutamate has confirmed that anaplerosis can be significantly greater than the flux through PDH. pnas.org

Cataplerotic flux can also be investigated using this compound. One key cataplerotic enzyme is phosphoenolpyruvate (B93156) carboxykinase (PEPCK), which decarboxylates oxaloacetate to phosphoenolpyruvate, a precursor for gluconeogenesis. nih.gov When [1-13C]pyruvate enters the TCA cycle via PC and subsequently scrambles to [4-13C]oxaloacetate, the action of PEPCK on [4-13C]oxaloacetate results in the production of 13CO2 (detected as [13C]bicarbonate). pnas.orgresearchgate.net Studies in mice lacking PEPCK have shown a complete abolishment of the [13C]bicarbonate signal, confirming that this cataplerotic flux is a primary source of bicarbonate in the liver under certain conditions. elsevierpure.com

Quantitative Assessment of Intracellular Redox States

The intracellular redox state, particularly the ratio of free cytosolic nicotinamide adenine dinucleotide in its reduced (NADH) and oxidized (NAD+) forms, is a critical regulator of cellular metabolism. The conversion of [1-13C]pyruvate to [1-13C]lactate by lactate dehydrogenase is coupled to the oxidation of NADH to NAD+. pnas.org Therefore, the ratio of hyperpolarized [1-13C]lactate to [1-13C]pyruvate can serve as a non-invasive indicator of the cytosolic NADH/NAD+ ratio. ismrm.org

This technique has been applied to study redox changes in various physiological and pathological states. For instance, an ethanol-induced redox change in the rat liver has been demonstrated using hyperpolarized [1-13C]alanine, which is converted to pyruvate and then lactate, reflecting the intracellular lactate-to-pyruvate ratio and thus the cytosolic redox state. ismrm.org In the context of type 2 diabetes, treatment with agmatine was found to influence the NADH/NAD+ redox state in the brain of mice, which was associated with an increased conversion of hyperpolarized [1-13C]pyruvate to [1-13C]lactate. nih.gov

It is important to consider that the measured lactate-to-pyruvate ratio can be influenced by factors other than the intracellular redox state, such as vascular perfusion and the transport of pyruvate and lactate across the cell membrane via monocarboxylate transporters (MCTs). ismrm.org

Elucidation of Pyruvate Dissimilation Pathways

This compound is a versatile tracer that allows for the simultaneous elucidation of several key pyruvate dissimilation pathways. nih.gov Pyruvate stands at a critical metabolic node, and its fate is determined by the activities of several enzymes that can be monitored using this tracer. The primary pathways that can be traced include:

Conversion to Lactate: The flux through lactate dehydrogenase, reflecting glycolytic activity and the cytosolic redox state. researchgate.net

Conversion to Alanine (B10760859): The flux through alanine transaminase, which can be observed in some tissues. nih.gov

Oxidative Decarboxylation: The flux through pyruvate dehydrogenase into the TCA cycle, measured by the production of [13C]bicarbonate. ox.ac.uk

Carboxylation: The anaplerotic flux through pyruvate carboxylase, assessed by the appearance of labeled TCA cycle intermediates such as malate and aspartate. nih.gov

By quantifying the relative signals of the 13C-labeled products—lactate, alanine, and bicarbonate—a comprehensive picture of pyruvate metabolism in a given tissue or cell type can be obtained in real-time. nih.gov This allows for the investigation of how these pathways are altered in disease states such as cancer, diabetes, and traumatic brain injury. researchgate.netox.ac.uk

Translational Applications of 1 13c Sodium Pyruvate in Disease Pathophysiology

Cancer Metabolism and Imaging Biomarkers

The metabolic reprogramming of cancer cells is a well-established hallmark of malignancy. The use of hyperpolarized [1-¹³C]sodium pyruvate (B1213749) in conjunction with MRI offers a non-invasive window into these altered metabolic pathways, providing valuable biomarkers for cancer detection, characterization, and treatment monitoring.

Warburg Effect and Glycolytic Pathway Perturbations

A central feature of many cancers is the Warburg effect, a phenomenon characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. [1-13C]pyruvate is uniquely suited to probe this metabolic shift. Following intravenous administration, hyperpolarized [1-13C]pyruvate is transported into cells and can be converted to [1-13C]lactate by the enzyme lactate (B86563) dehydrogenase (LDH). The rate and extent of this conversion serve as a direct readout of the Warburg phenotype.

Numerous studies have demonstrated significantly elevated [1-13C]lactate production in tumor tissues compared to surrounding healthy tissues. This increased lactate signal, often expressed as a lactate-to-pyruvate ratio, reflects the upregulation of glycolytic pathways and the increased activity of LDH, both of which are characteristic of aggressive tumor behavior. This metabolic signature provides a powerful contrast mechanism for tumor detection and characterization.

Table 1: Representative [1-13C]Lactate/[1-13C]Pyruvate Ratios in Cancer

| Cancer Type | Tissue | [1-13C]Lactate/[1-13C]Pyruvate Ratio (Median/Mean) | Reference |

| Prostate Cancer | Tumor | 0.28 | nih.gov |

| Prostate Cancer | Normal Appearing Prostate Tissue | 0.15 (approx.) | nih.gov |

| Breast Cancer (Grade 3) | Tumor | 0.145 ± 0.164 (Mean ± SD) | nih.gov |

| Breast Cancer (Grade 2) | Tumor | No discernible lactate signal | nih.gov |

Assessment of Tumor Metabolic Heterogeneity and Aggressiveness

Tumors are not uniform entities but rather complex ecosystems characterized by significant intra- and inter-tumoral heterogeneity. This variability extends to the metabolic level, with different regions of a tumor exhibiting distinct metabolic phenotypes. Hyperpolarized [1-13C]pyruvate MRI can spatially map the distribution of pyruvate and its metabolic products, providing a detailed picture of this metabolic heterogeneity.

Regions with higher lactate production may indicate more aggressive, hypoxic, or therapy-resistant tumor sub-populations. For instance, in glioblastoma, variations in lactate labeling have been observed both within and between tumors. nih.gov This ability to non-invasively assess metabolic heterogeneity has significant implications for guiding biopsies, tailoring therapies to specific tumor regions, and predicting treatment outcomes. Furthermore, studies in prostate cancer have shown a correlation between increased lactate levels and higher Gleason scores, a measure of tumor aggressiveness. nih.gov

Table 2: Metabolic Heterogeneity in Glioblastoma

| Metabolite Ratio | Glioblastoma Tumor | Contralateral Normal-Appearing Brain | Reference |

| Lactate-to-Pyruvate (LP) Ratio | 0.33 ± 0.06 | 0.23 ± 0.07 | nih.gov |

| Bicarbonate-to-Pyruvate (BP) Ratio | 0.06 ± 0.03 | 0.10 ± 0.03 | nih.gov |

Monitoring Early Treatment Response and Therapeutic Efficacy

A critical challenge in oncology is the early assessment of treatment response. Conventional imaging modalities often rely on changes in tumor size, which can take weeks or months to become apparent. Hyperpolarized [1-13C]pyruvate MRI offers the potential to detect metabolic changes indicative of treatment response much earlier, often within hours or days of initiating therapy.

Successful therapeutic intervention can lead to a decrease in the Warburg effect and a subsequent reduction in the conversion of pyruvate to lactate. This metabolic shift can be detected as a decrease in the [1-13C]lactate signal. Preclinical and clinical studies have demonstrated the utility of this approach in monitoring the response to a variety of cancer therapies, including chemotherapy, radiation therapy, and targeted agents. nih.govaacrjournals.orgaacrjournals.orgresearchgate.net For example, in breast cancer patients undergoing neoadjuvant chemotherapy, an early increase in the lactate-to-pyruvate ratio was observed in patients who ultimately achieved a pathological complete response. nih.gov

Table 3: Early Treatment Response Monitoring with [1-13C]Pyruvate MRI

| Cancer Model | Treatment | Time Point | Observed Change in [1-13C]Lactate Signal | Reference |

| Colorectal Cancer Xenograft (LoVo) | Bevacizumab | 24 hours | 50% reduction in pyruvate-to-lactate flux | aacrjournals.org |

| Glioma (Rat Model) | Radiotherapy (15 Gy) | 96 hours | Reduction in lactate signal | researchgate.net |

| Breast Cancer (Patients) | Neoadjuvant Chemotherapy | 7-11 days | ~20% increase in lactate-to-pyruvate ratio in responders | nih.gov |

Specific Cancer Modalities (e.g., Prostate, Breast, Central Nervous System Cancers)

The application of hyperpolarized [1-13C]pyruvate MRI has been investigated across a range of specific cancer types, revealing unique metabolic signatures and clinical potential in each.

Prostate Cancer: In prostate cancer, the conversion of [1-13C]pyruvate to [1-13C]lactate has been shown to correlate with tumor grade. nih.gov Higher-grade, more aggressive tumors exhibit significantly higher lactate production compared to low-grade tumors and benign prostatic tissue. nih.govismrm.org This provides a non-invasive tool to risk-stratify patients and potentially guide treatment decisions.

Breast Cancer: Studies in breast cancer have demonstrated significant metabolic heterogeneity between different tumor subtypes. nih.gov Higher-grade and triple-negative breast cancers tend to show increased [1-13C]lactate signal, which correlates with the expression of the pyruvate transporter MCT1 and hypoxia-inducible factor 1α (HIF1α). nih.gov This metabolic profiling could aid in personalizing treatment strategies. Preclinical studies have also shown differences in glycolytic metabolism between highly metastatic and dormant breast cancer models. mdpi.comnih.govthno.org

Central Nervous System (CNS) Cancers: In brain tumors, such as glioblastoma, hyperpolarized [1-13C]pyruvate MRI can differentiate tumor tissue from normal brain parenchyma based on metabolic activity. nih.govnih.govaacrjournals.orgscispace.comcornell.edu Glioblastomas consistently show altered pyruvate metabolism, with variations in lactate labeling within the tumor. nih.gov This technique holds promise for better defining tumor margins, assessing treatment response, and understanding the metabolic landscape of these aggressive cancers. nih.govescholarship.orgresearchgate.net

Neuro-metabolic Profiling in Neurological Disorders

Beyond oncology, hyperpolarized [1-13C]sodium pyruvate is a valuable tool for investigating the intricate metabolic processes within the brain and holds potential for understanding the pathophysiology of various neurological disorders.

Cerebral Glucose and Pyruvate Metabolism

In the healthy human brain, intravenously administered hyperpolarized [1-13C]pyruvate rapidly crosses the blood-brain barrier and is metabolized into several key compounds. The primary metabolic fates that can be detected are the conversion to [1-13C]lactate via LDH in the cytosol and the conversion to [13C]bicarbonate via the pyruvate dehydrogenase (PDH) complex within the mitochondria. The production of bicarbonate is an indicator of oxidative phosphorylation, the primary energy-generating pathway in the healthy brain.

Studies in healthy volunteers have established baseline values for the cerebral metabolism of hyperpolarized pyruvate, demonstrating that both lactate and bicarbonate are readily produced. nih.govcam.ac.uk Interestingly, the signals for pyruvate, lactate, and bicarbonate have been found to be significantly higher in gray matter compared to white matter, reflecting the higher metabolic activity of neuronal cell bodies. nih.gov In the context of brain tumors, this baseline metabolic profile is significantly altered, with an increased reliance on lactate production, consistent with the Warburg effect. nih.govaacrjournals.orgscispace.comcornell.edu

Table 4: Cerebral Metabolism of [1-13C]Pyruvate in Healthy Brain vs. Glioblastoma

| Parameter | Healthy Brain (Gray Matter) | Glioblastoma Tumor | Reference |

| [1-13C]Pyruvate Signal (Arbitrary Units) | 0.47 ± 0.24 | Variable | nih.gov |

| [1-13C]Lactate Signal (Arbitrary Units) | 0.09 ± 0.04 | Elevated | nih.govnih.gov |

| [13C]Bicarbonate Signal (Arbitrary Units) | 0.03 ± 0.01 | Reduced | nih.govnih.gov |

| Apparent kPL (s⁻¹) | 0.012 ± 0.006 | - | cam.ac.uk |

| Apparent kPB (s⁻¹) | 0.002 ± 0.002 | - | cam.ac.uk |

Blood-Brain Barrier Transport Dynamics of Pyruvate

The transport of pyruvate across the blood-brain barrier (BBB) is a critical and often rate-limiting step for its subsequent metabolism within the brain parenchyma. nih.govresearchgate.net Studies utilizing hyperpolarized [1-13C]sodium pyruvate have provided valuable insights into the dynamics of this transport. Research in rodent models has shown that the transport of pyruvate through the BBB has both active and passive components and can become saturated. researchgate.net This saturation implies that the concentration of hyperpolarized [1-13C]pyruvate in the blood and the blood volume within the imaging voxel can influence the observed rates of metabolite labeling. researchgate.net

In the healthy brain, the BBB's regulation of pyruvate transport can limit the extent to which downstream metabolic pathways can be probed using this technique. nih.govresearchgate.net However, in pathological conditions where the BBB is compromised, such as in brain metastases, the transport of pyruvate is enhanced. nih.gov In a rat model of brain metastasis, the appearance of hyperpolarized [1-13C]lactate production was shown to correspond with the breakdown of the blood-brain barrier. nih.gov Furthermore, experiments in porcine models demonstrated a dramatic 90-fold increase in pyruvate transport and its conversion to lactate after the BBB was transiently opened using mannitol. nih.gov These findings suggest that hyperpolarized [1-13C]sodium pyruvate can serve as a sensitive biomarker for BBB permeability. nih.gov

| Model System | Key Finding | Implication |

| Rodent Brain | Pyruvate transport across the BBB is rate-limiting and saturable. researchgate.net | The interpretation of metabolic data requires consideration of transport kinetics. |

| Rat Model of Brain Metastasis | Appearance of [1-13C]lactate corresponds to BBB breakdown. nih.gov | [1-13C]pyruvate can be used to assess BBB integrity in disease. |

| Porcine Brain with Mannitol-induced BBB opening | 90-fold increase in pyruvate transport and lactate conversion. nih.gov | Demonstrates the significant role of the BBB in regulating pyruvate metabolism in the brain. |

Investigation of Neurodegenerative Diseases (e.g., Alzheimer's Disease)

The application of hyperpolarized [1-13C]sodium pyruvate in the context of neurodegenerative diseases is an emerging field with the potential to provide novel insights into the metabolic underpinnings of these conditions. Aberrant pyruvate metabolism is a known factor in neurodegeneration. researchgate.net Magnetic resonance imaging (MRI) with hyperpolarized [1-13C]pyruvate allows for the non-invasive evaluation of specific metabolic pathway changes in the brain, offering sensitivity to alterations in inflammation and mitochondrial function. nih.gov

In a case study involving a patient with newly diagnosed amyotrophic lateral sclerosis (ALS), hyperpolarized MRI revealed a lateralized difference in the exchange between [1-13C]pyruvate and [1-13C]lactate. nih.gov This metabolic asymmetry corresponded with the patient's clinical symptoms, which included upper-motor neuron effects and cortical hyperexcitability. nih.gov Specifically, a 40% increase in the pyruvate-to-lactate exchange was observed in the left motor area, which correlated with a greater symptom burden in the patient's right hand and leg. nih.gov Notably, no significant changes were observed in the conversion of [1-13C]pyruvate to 13C-bicarbonate. nih.gov This pioneering human study demonstrates the feasibility of using hyperpolarized [1-13C]pyruvate to image neurodegenerative cortical metabolism in vivo and suggests its potential for elucidating pathway-specific alterations in the dysfunctional carbohydrate metabolism characteristic of ALS. nih.gov

| Disease | Key Finding | Metabolic Implication |

| Amyotrophic Lateral Sclerosis (ALS) | Lateralized increase in [1-13C]pyruvate-to-[1-13C]lactate exchange corresponding to symptoms. nih.gov | Suggests localized alterations in carbohydrate metabolism and potential for use as a biomarker. |

Ischemia and Brain Injury Metabolic Signatures

Hyperpolarized [1-13C]sodium pyruvate has proven to be a valuable tool for characterizing the metabolic shifts that occur in the brain following ischemic events and traumatic brain injury (TBI). dtu.dknih.gov In cases of TBI, which are known to cause disruptions in the brain's energy metabolism, hyperpolarized 13C magnetic resonance spectroscopic imaging (MRSI) offers a direct and non-invasive method to study these effects. nih.gov

In a rat model of moderate TBI, a significant decrease in the production of 13C-bicarbonate from hyperpolarized [1-13C]pyruvate was observed in the injured hemisphere compared to the uninjured side. nih.gov The bicarbonate signal was 24% lower, and the bicarbonate-to-lactate ratio was 33% lower in the injured hemisphere. nih.gov These findings point towards an impairment in mitochondrial pyruvate metabolism and a reduction in aerobic respiration at the site of injury. nih.gov

In the context of ischemic stroke, hyperpolarized [1-13C]pyruvate MRI can differentiate between the infarcting penumbra and benign oligemia. dtu.dknih.gov In a porcine model of stroke, the rate of pyruvate-to-lactate conversion was found to be significantly higher in the penumbra and the infarct core compared to the contralateral hemisphere during ischemia. nih.gov This increased exchange between pyruvate and lactate serves as a marker of ischemia. dtu.dk Furthermore, this imaging technique can also provide estimates of perfusion, allowing for a combined assessment of both metabolism and blood flow in a single scan. dtu.dk

| Condition | Key Metabolic Change | Significance |

| Traumatic Brain Injury (TBI) | Decreased 13C-bicarbonate production and lower bicarbonate-to-lactate ratio in the injured hemisphere. nih.gov | Indicates impaired mitochondrial function and a shift away from aerobic respiration. |

| Ischemic Stroke | Increased pyruvate-to-lactate conversion in the penumbra and infarct core. nih.gov | Provides a metabolic signature of ischemic tissue and can help differentiate viable from non-viable tissue. |

Cardiovascular Metabolism

Hyperpolarized [1-13C]sodium pyruvate cardiovascular magnetic resonance (CMR) is an innovative imaging modality that enables the visualization of key aspects of myocardial metabolism. nih.gov Pyruvate metabolism is central to both aerobic and anaerobic energy production in the heart. jove.com The use of hyperpolarized [1-13C]pyruvate allows for the detection of intracellular production of lactate and bicarbonate in the myocardium, providing insights into cardiac energetics. nih.govjove.com

In a study of patients with heart failure, hyperpolarized [1-13C]pyruvate CMR was employed to examine metabolic changes. nih.gov This research highlighted the capability of the technique to detect alterations in metabolism associated with heart failure. nih.gov Such metabolic phenotyping has the potential to aid in the prediction of treatment responses in these patients. nih.gov The technique involves the acquisition of cardiac-gated spectral-spatial images to analyze the signals from lactate and bicarbonate derived from the injected hyperpolarized pyruvate. nih.gov

Preclinical studies in isolated perfused mouse hearts have further demonstrated the utility of this approach. jove.com In these models, 13C spectroscopy is used to measure the signals from pyruvate, lactate, and bicarbonate, offering a detailed view of pyruvate metabolism. jove.com This methodology can be combined with 31P NMR spectroscopy to simultaneously assess cardiac energetics by observing the resonances of adenosine (B11128) triphosphate, phosphocreatine, and inorganic phosphate (B84403). jove.com

| Application | Key Metabolites Measured | Clinical Relevance |

| Heart Failure Phenotyping | Lactate, Bicarbonate. nih.gov | Detection of metabolic alterations and potential for predicting treatment response. |

| Preclinical Cardiac Metabolism Studies | Pyruvate, Lactate, Bicarbonate. jove.com | Detailed investigation of cardiac energy metabolism under various conditions. |

Hepatic Gluconeogenesis and Lipid Metabolism

Hyperpolarized [1-13C]sodium pyruvate provides a powerful tool for the in vivo assessment of real-time enzymatic activities in the liver, particularly in the context of gluconeogenesis. cam.ac.ukbohrium.com The liver is central to maintaining glucose homeostasis, with gluconeogenesis being a key process. bohrium.com Dysregulation of hepatic gluconeogenesis is a feature of diseases such as diabetes. bohrium.com

Studies in fasted rats have shown that the [13C]bicarbonate signal detected in the liver after the administration of hyperpolarized [1-13C]pyruvate originates from the flux through phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in gluconeogenesis. cam.ac.ukbohrium.com This was confirmed by the near disappearance of the [13C]bicarbonate signal after treatment with a PEPCK inhibitor. cam.ac.ukbohrium.com This indicates that hyperpolarized [1-13C]pyruvate can be used to directly probe hepatic gluconeogenesis in vivo. cam.ac.uk

Interestingly, the normalized [13C]bicarbonate signal in fasted animals was found to be independent of the injected dose over a 10-fold range, suggesting that PEPCK and pyruvate carboxylase are not saturated under these conditions. cam.ac.uk In contrast, in the fed state, the flux through pyruvate dehydrogenase, as assessed by 13C-labeling of bicarbonate, was found to be saturated or partially inhibited by supraphysiological doses of hyperpolarized [1-13C]pyruvate. cam.ac.uk This highlights the ability to discern different metabolic states using this technique. cam.ac.uk

| Metabolic State | Key Enzyme Activity Probed | Primary [13C] Labeled Product |

| Fasted | Phosphoenolpyruvate carboxykinase (PEPCK). cam.ac.ukbohrium.com | [13C]Bicarbonate. |

| Fed | Pyruvate Dehydrogenase. cam.ac.uk | [13C]Bicarbonate. |

Renal Metabolic Pathways

Hyperpolarized [1-13C]sodium pyruvate magnetic resonance imaging is a promising non-invasive method for investigating renal metabolic pathways in various disease states. nih.govmdpi.com A shift from oxidative phosphorylation to glycolysis and lactate production has been observed in acute kidney injury and chronic kidney diseases like diabetic nephropathy. nih.gov

In a study of kidney transplant patients, hyperpolarized [1-13C]pyruvate MRI was used to assess allograft metabolism. nih.gov The results showed that stable, well-functioning kidney allografts with normal biopsy findings had lactate-to-pyruvate ratios similar to those of healthy native kidneys. nih.gov Conversely, allografts with abnormal biopsy findings exhibited elevated lactate-to-pyruvate ratios. nih.gov This suggests that this metabolic imaging technique could potentially serve as a non-invasive tool for monitoring kidney allograft health and detecting early signs of injury. nih.gov

| Clinical Application | Key Metric | Finding |

| Kidney Allograft Monitoring | Lactate-to-pyruvate ratio. nih.gov | Elevated ratios in allografts with abnormal findings. nih.gov |

| Renal Cell Carcinoma Grading | Apparent exchange rate constant (kPL) between pyruvate and lactate. mdpi.com | Increasing kPL correlates with higher tumor grade. mdpi.com |

Research Models and Experimental Considerations for 1 13c Sodium Pyruvate Studies

In Vitro Cellular Systems

The use of [1-¹³C]Sodium Pyruvate (B1213749) in mammalian cell culture is a pivotal technique for investigating cellular metabolism, particularly in the context of cancer research. This stable isotope tracer allows for real-time monitoring of key metabolic pathways. A significant application is the use of hyperpolarized [1-¹³C]pyruvate, which dramatically increases the sensitivity of detection by magnetic resonance spectroscopy (MRS) by over 10,000-fold. This enhanced sensitivity enables the detailed study of the flux of pyruvate through various metabolic routes.

In cancer cell lines, a primary focus is tracking the conversion of [1-¹³C]pyruvate to [1-¹³C]lactate. This conversion is a key feature of the "Warburg effect," where cancer cells favor glycolysis even in the presence of oxygen. The rate of this conversion can serve as a biomarker for tumor aggressiveness and response to therapy. For instance, studies in breast cancer cell lines, such as MCF-7 and MDA-MB-231, have utilized hyperpolarized [1-¹³C]pyruvate to analyze how metabolic dynamics are affected by nutrient availability and malignancy. Unexpectedly, the less malignant MCF-7 cells showed a higher conversion rate of pyruvate to lactate (B86563) compared to the more malignant MDA-MB-231 cells, which directed more pyruvate into the TCA cycle. This highlights the sensitivity of this technique to the specific metabolic programming of different cancer cells.

Research in glioblastoma and other cancers like hepatocellular carcinoma and lymphoma has also employed this method to characterize tumor metabolism. In preclinical models, a decrease in the metabolism of hyperpolarized pyruvate to lactate has been shown to correlate with an early positive response to chemotherapy. The uptake of [1-¹³C]pyruvate into cells is facilitated by monocarboxylate transporters (MCTs), which are often overexpressed in tumor cells, making this a targeted approach for studying cancer metabolism.

The following table summarizes representative applications of [1-¹³C]Sodium Pyruvate in mammalian cell culture models.

| Cell Line | Cancer Type | Key Research Findings |

| MCF-7 | Breast Cancer | Exhibited higher pyruvate-to-lactate conversion rates compared to more malignant cell lines under certain conditions, demonstrating sensitivity to specific metabolic programs. |

| MDA-MB-231 | Breast Cancer | Showed a higher flux of pyruvate-derived carbon into the TCA cycle compared to MCF-7 cells, indicating a different metabolic preference. |

| Glioblastoma Cell Lines | Glioblastoma | Used to demonstrate that decreased conversion of hyperpolarized pyruvate to lactate can be an early biomarker for treatment response in preclinical models. |

| Hepatocellular Carcinoma Cells | Liver Cancer | Employed in specialized bioreactors to study metabolic profiles using hyperpolarized [1-¹³C]pyruvate. |

In the field of microbial metabolic engineering, ¹³C-labeled substrates like [1-¹³C]Sodium Pyruvate are essential tools for conducting ¹³C-Metabolic Flux Analysis (¹³C-MFA). This powerful technique allows for the precise quantification of carbon flow through complex metabolic networks, providing critical insights for optimizing microbial strains for the production of biofuels and biochemicals.

In studies involving Escherichia coli, ¹³C-MFA is used to understand the effects of genetic modifications on central carbon metabolism. By tracing the labeled carbon from pyruvate, researchers can determine the relative activities of pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. This information is vital for identifying metabolic bottlenecks and devising strategies to redirect carbon flux towards a desired product, such as γ-aminobutyrate (GABA). For example, analysis can reveal how overexpressing certain enzymes, like citrate synthase, increases glycolysis and anaplerotic reaction rates to improve product yield.

Similarly, in the yeast Saccharomyces cerevisiae, a key organism for industrial fermentation, ¹³C-labeled pyruvate helps to elucidate the pathways involved in the synthesis of important precursor metabolites like cytosolic acetyl-CoA. Tracing studies can identify the contributions of different pathways, such as the pyruvate bypass, to the acetyl-CoA pool. Understanding these fluxes is crucial when engineering yeast to overproduce acetyl-CoA-derived chemicals like fatty acids or n-butanol. The data from ¹³C-MFA guides the selection of gene targets for overexpression or deletion to enhance metabolic robustness and productivity.

The table below provides examples of how ¹³C-labeled substrates are used in microbial metabolic analysis.

| Microorganism | Area of Study | Key Research Findings from ¹³C-MFA |

| Escherichia coli | GABA Production | Overexpression of citrate synthase was shown to increase glycolysis and anaplerotic fluxes, enhancing GABA production. |

| Saccharomyces cerevisiae | Fatty Acid Production | Identified the pyruvate bypass pathway as a key source of cytosolic acetyl-CoA and guided the downregulation of competing pathways to increase fatty acid yields by over 70%. |

| Cyanobacteria (e.g., Synechocystis) | Photosynthetic Metabolism | Used in isotopically nonstationary MFA (INST-MFA) with ¹³C-bicarbonate to analyze fluxes in central carbon metabolism under autotrophic conditions, aiding in the engineering of photosynthetic production hosts. |

In plant biology, ¹³C-labeled compounds are instrumental for dissecting the complex metabolic networks that support growth and development, particularly during embryogenesis when seeds accumulate storage reserves like oils, proteins, and starch. ¹³C-Metabolic Flux Analysis (¹³C-MFA) in developing embryos, often cultured in vitro, provides a quantitative map of carbon flow from precursor substrates to final storage products.

Studies in oilseed crops such as flax (Linum usitatissimum) and oilseed rape (Brassica napus) utilize ¹³C-labeled substrates to trace the pathways that generate precursors for fatty acid synthesis. For example, ¹³C-MFA has shown that in developing flax embryos, plastidial pyruvate, a key precursor for fatty acid synthesis, is almost entirely synthesized from phosphoenolpyruvate (B93156) by the enzyme pyruvate kinase. This contrasts with other oilseeds like rapeseed, where a significant portion of the plastidial pyruvate is imported directly from the cytosol. Such analyses help identify the predominant routes of carbon flow and pinpoint potential targets for genetic engineering to enhance oil yield.

In developing soybean (Glycine max) embryos, which accumulate high levels of protein, ¹³C-labeling experiments have been used to understand how the supply of carbon and nitrogen affects metabolic fluxes and the final composition of the seed. These studies have revealed the flexibility of embryo metabolism to accommodate different levels of protein synthesis while maintaining a consistent rate of growth. For instance, glutamine was found to contribute significantly to the carbon skeletons of both amino acids and fatty acids, highlighting the interconnectedness of nitrogen and carbon metabolism. The data also showed that a combination of ATP-citrate lyase and malic enzyme activity is crucial for producing the acetyl-CoA needed for lipid synthesis.

The table below summarizes findings from ¹³C-MFA studies in various plant embryos.

| Plant Species | Focus of Study | Key Metabolic Pathway Findings |

| Flax (Linum usitatissimum) | Lipid Biosynthesis | Plastidial pyruvate kinase is the primary source (99.5%) of pyruvate for fatty acid synthesis; the oxidative pentose phosphate pathway is the main producer of NADPH. |

| Soybean (Glycine max) | Carbon & Nitrogen Partitioning | Glutamine contributes significantly to carbon for both fatty acid (up to 19%) and amino acid (up to 46%) synthesis; ATP-citrate lyase and malic enzyme are major contributors to acetyl-CoA production. |

| Oilseed Rape (Brassica napus) | Fatty Acid Synthesis | Plastidial pyruvate is derived from both pyruvate kinase (74%) and direct import from the cytosol (26%). |

| Physaria fendleri | Hydroxy Fatty Acid Synthesis | The plastidic malic enzyme provides a high proportion (42%) of the pyruvate used for de novo fatty acid synthesis. |

Preclinical In Vivo Animal Models

Rodent models, including mice and rats, are indispensable for in vivo studies of both whole-body and organ-specific metabolism using hyperpolarized [1-¹³C]Sodium Pyruvate. The technique of hyperpolarized ¹³C magnetic resonance spectroscopic imaging (MRSI) allows for the non-invasive, real-time visualization of metabolic pathways, providing critical insights into disease progression and treatment response.

In oncological research, mouse models with orthotopic or xenograft tumors are widely used. A hallmark of many cancers is an increased conversion of pyruvate to lactate, even in the presence of oxygen (the Warburg effect). Following the injection of hyperpolarized [1-¹³C]pyruvate, a higher [1-¹³C]lactate to [1-¹³C]pyruvate ratio is often observed in tumors compared to healthy tissue. This ratio can serve as a biomarker for tumor grade and has been shown to decrease in response to effective therapies, often before anatomical changes are visible. Studies in murine breast cancer models, for example, have shown a positive correlation between the lactate-to-pyruvate ratio and the activity of lactate dehydrogenase (LDH), an enzyme central to this metabolic shift.

In cardiology, rat models of myocardial ischemia and infarction are used to study the heart's metabolic response to injury. During ischemia, the heart shifts from aerobic to anaerobic metabolism. Hyperpolarized ¹³C MRI can visualize this by detecting an increase in the [1-¹³C]lactate signal and a decrease in the [¹³C]bicarbonate signal (a marker of pyruvate dehydrogenase and aerobic metabolism) in the ischemic region. Following reperfusion, these metabolic markers can be tracked to assess the extent of damage and the recovery of normal metabolic function.

Neurological studies in rodent models of traumatic brain injury (TBI) have also revealed significant metabolic perturbations. In rat models of mild-to-moderate TBI, a decrease in the [¹³C]bicarbonate to [1-¹³C]lactate ratio is observed in the injured part of the brain, indicating a reduction in aerobic metabolism that can persist for weeks. More chronic studies in mice with repetitive TBI have shown a long-lasting decrease in the lactate-to-pyruvate ratio, suggesting different pathological mechanisms compared to acute, moderate injuries.

Finally, in studies of liver disease, rat models of non-alcoholic fatty liver disease (NAFLD) fed a methionine- and choline-deficient diet show significant decreases in the lactate-to-pyruvate and alanine-to-pyruvate ratios as the disease progresses. These metabolic changes, detectable by hyperpolarized ¹³C MRSI, correlate with serum markers of liver injury and can be monitored non-invasively.

The table below summarizes key applications of [1-¹³C]Sodium Pyruvate in various rodent models.

| Animal Model | Area of Study | Key Research Findings |

| Mouse (Breast Cancer Xenograft) | Oncology | Showed an increasing trend in the lactate-to-pyruvate ratio with higher metastatic potential and a significant positive correlation with tumor LDH activity. |

| Rat (Myocardial Infarction) | Cardiology | Demonstrated increased lactate and decreased bicarbonate signals in the acutely ischemic heart region, indicating a shift to anaerobic metabolism. |

| Rat/Mouse (Traumatic Brain Injury) | Neurology | Revealed a decrease in the bicarbonate-to-lactate ratio in the injured brain hemisphere post-injury, indicating reduced aerobic metabolism. Chronic repetitive TBI led to a decreased lactate-to-pyruvate ratio. |

| Rat (NAFLD Model) | Hepatology | Found that lactate-to-pyruvate and alanine-to-pyruvate ratios decreased significantly with disease progression and correlated with serum markers of liver damage. |

Large animal models, particularly pigs and minipigs, serve as a crucial translational bridge between preclinical rodent studies and human clinical applications. Their anatomical, physiological, and metabolic similarities to humans make them highly valuable for validating metabolic imaging techniques like hyperpolarized [1-¹³C]pyruvate MRI.

In cardiovascular research, porcine models of ischemia-reperfusion injury are extensively used. The larger heart size compared to rodents allows for higher spatial resolution imaging, enabling a more detailed, three-dimensional assessment of metabolic changes across the myocardium. Studies have successfully used hyperpolarized [1-¹³C]pyruvate to detect regional metabolic shifts in the pig heart following ischemia, providing valuable data for the development of this technique for human cardiac applications. Furthermore, porcine models have been instrumental in studying how systemic metabolic states, such as being fed versus fasted, impact cardiac metabolism. For instance, in fed pigs, an increase in the conversion of pyruvate to lactate, alanine (B10760859), and bicarbonate is observed, which correlates with changes in circulating substrates like free fatty acids.

Porcine models are also employed in neurological research, such as studies of ischemic stroke. In a pig model of stroke, hyperpolarized [1-¹³C]pyruvate imaging was able to distinguish between the ischemic core (infarct) and the surrounding salvageable tissue (penumbra). The rate of pyruvate-to-lactate conversion was significantly higher in regions that later infarcted compared to those that did not, suggesting this technique could help guide acute stroke therapy.

In the context of liver metabolism, the porcine model is a viable translational platform for studying hepatic diseases. Hyperpolarized ¹³C MRS has been used to investigate the metabolic response of the pig liver to a glucose challenge. These studies demonstrated a significant increase in the lactate-to-pyruvate ratio after glucose administration, which correlated with changes in insulin and free fatty acid levels, confirming the technique's ability to quantify physiological metabolic shifts in a large animal model.

The table below highlights the use of [1-¹³C]Sodium Pyruvate in large animal translational research.

| Animal Model | Area of Study | Key Research Findings |

| Pig | Cardiology | Demonstrated that feeding status alters cardiac metabolism, with fed animals showing increased lactate, alanine, and bicarbonate production from pyruvate. 3D imaging could detect regional metabolic changes in ischemia-reperfusion models. |

| Pig | Neurology (Stroke) | The rate of pyruvate-to-lactate conversion (kPL) was significantly higher in the infarcting penumbra compared to tissue that survived, indicating its potential to identify viable tissue. |

| Pig | Hepatology | Showed that hyperpolarized ¹³C MRS can quantify hepatic metabolic shifts, with an increased lactate-to-pyruvate ratio observed after a glucose challenge, correlating with systemic hormonal and substrate changes. |

Impact of Anesthesia on In Vivo Metabolic Measurements

Anesthesia is a critical component of preclinical studies involving hyperpolarized [1-13C]sodium pyruvate, yet it can significantly influence in vivo metabolic measurements. The choice of anesthetic agent can alter cerebral blood flow, blood volume, and intrinsic metabolic rates, thereby affecting the delivery and subsequent conversion of pyruvate into its metabolic products like lactate and bicarbonate. nih.govdtu.dk